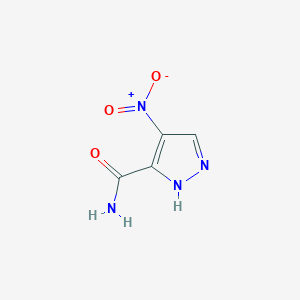

4-Nitro-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitro-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C4H4N4O3 and its molecular weight is 156.101. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

4-Nitro-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C₄H₄N₄O₃ . It falls under the category of pyrazole-3-carboxamide derivatives .

Properties

Scientific Research Applications

This compound is used in scientific research for various applications :

- Building Block : It serves as a building block in synthesizing more complex heterocyclic compounds.

- Enzyme Inhibitor : It is investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive molecules.

- Therapeutic Properties : It is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

- Material Development : It is utilized in developing new materials with specific electronic or optical properties.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target proteins, influencing their function. It has been investigated as an enzyme inhibitor, particularly for anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens, with efficacy evaluated using standard microbiological assays.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to the control group.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| N-ethyl-1-methyl... | 75 |

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under controlled conditions to yield amine derivatives, a critical step in pharmaceutical intermediate synthesis.

Key Reagents and Outcomes:

Reduction with hydrogen gas over palladium catalysts is preferred for high selectivity and scalability . Competitive over-reduction or ring hydrogenation is minimized in neutral solvents like ethanol .

Substitution Reactions

The carboxamide group participates in nucleophilic substitution, enabling structural diversification.

Notable Examples:

Alkylation at the carboxamide nitrogen is sterically hindered but achievable under strong base conditions. Acylation proceeds efficiently in non-polar solvents .

Hydrolysis Reactions

The carboxamide group hydrolyzes to carboxylic acid under acidic or basic conditions:

Comparative Hydrolysis Pathways:

| Conditions | Reagents | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Acidic | 6M HCl, reflux | 4-Nitro-1H-pyrazole-3-carboxylic acid | 8 hrs | 90% | |

| Basic | NaOH (2M), H₂O, 100°C | 4-Nitro-1H-pyrazole-3-carboxylic acid | 4 hrs | 85% |

Acidic hydrolysis is faster but requires stringent temperature control to avoid nitro group decomposition .

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring directs electrophiles to specific positions:

Halogenation and Nitration Studies:

| Reaction | Reagents | Position Substituted | Major Product | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | C5 | 5-Bromo-4-nitro-1H-pyrazole-3-carboxamide | |

| Nitration | HNO₃/H₂SO₄, 50°C | C5 | 4,5-Dinitro-1H-pyrazole-3-carboxamide |

Bromination occurs regioselectively at C5 due to the nitro group’s meta-directing effect . Further nitration is limited by the compound’s inherent electron deficiency .

Cycloaddition and Ring-Opening Reactions

The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles:

Cycloaddition Examples:

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF, 120°C | Pyrazolo[1,5-a]pyridine derivative | 65% | |

| Methyl acrylate | Microwave, 150°C, 30 min | Bicyclic lactam | 58% |

These reactions exploit the ring’s electron-deficient nature, facilitating inverse electron-demand cycloadditions .

Critical Analysis of Reactivity Trends

Propiedades

IUPAC Name |

4-nitro-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHOGXCJBBYKOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.